molecular formula C8H15N3O B13444308 (Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N'-hydroxyethanimidamide

(Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N'-hydroxyethanimidamide

Cat. No.: B13444308
M. Wt: 169.22 g/mol
InChI Key: LJGXKZSIMCHJQE-UHFFFAOYSA-N
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Description

(Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N'-hydroxyethanimidamide is a bicyclic compound featuring a norbornane core (bicyclo[2.2.1]heptane) with a nitrogen atom at the 2-position. This structure suggests applications in medicinal chemistry, particularly in enzyme inhibition (e.g., metalloproteases) or antimicrobial activity.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

2-(2-azabicyclo[2.2.1]heptan-2-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H15N3O/c9-8(10-12)5-11-4-6-1-2-7(11)3-6/h6-7,12H,1-5H2,(H2,9,10)

InChI Key

LJGXKZSIMCHJQE-UHFFFAOYSA-N

Isomeric SMILES

C1CC2CC1CN2C/C(=N/O)/N

Canonical SMILES

C1CC2CC1CN2CC(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N’-hydroxyethanimidamide typically involves multiple steps. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes .

Industrial Production Methods

Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods is a key focus, with efforts aimed at optimizing reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N’-hydroxyethanimidamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N’-hydroxyethanimidamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its bicyclic structure is of interest for developing new drugs with improved efficacy and reduced side effects.

Medicine

In medicine, (Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N’-hydroxyethanimidamide is being investigated for its potential therapeutic applications, including as an anti-cancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .

Industry

In industrial applications, this compound is explored for its potential use in creating advanced materials with unique properties. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, in cancer research, it may act as an antagonist to certain receptors, inhibiting cancer cell proliferation and metastasis .

Comparison with Similar Compounds

Bicyclic Azabicyclo[2.2.1]heptane Derivatives

(a) Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate HCl (AS57368)
  • Structure : Shares the 2-azabicyclo[2.2.1]heptane core but substitutes a methyl ester at position 5 .
  • Properties : The ester group enhances lipophilicity, whereas the hydrochloride salt improves water solubility.
  • Applications : Likely used as a synthetic intermediate or in structure-activity relationship (SAR) studies.
(b) 1-[(1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethanone HCl (AS99410)
  • Structure : Contains two nitrogen atoms (2,5-diaza) in the bicyclo[2.2.1]heptane system, differing from the target compound’s single nitrogen .

Table 1: Physical and Structural Comparison

Compound Bicyclic Core Substituents Key Properties
Target Compound 2-azabicyclo[2.2.1] N'-hydroxyethanimidamide (Z-config) Hydrogen bonding, metal chelation
AS57368 2-azabicyclo[2.2.1] Methyl ester at C5 Lipophilic, hydrochloride salt
AS99410 2,5-diazabicyclo[2.2.1] Acetyl group at N2 Enhanced polarity, dual N-sites

Beta-Lactam Antibiotics with Bicyclic Cores

(a) Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
  • Structure : Bicyclo[3.2.0] system with sulfur (4-thia) and a beta-lactam ring .
  • Activity : Beta-lactam antibiotics inhibit bacterial cell wall synthesis. The target compound lacks this ring, suggesting divergent mechanisms.
(b) Benzathine Benzylpenicillin
  • Structure : Bicyclo[3.2.0] core with a phenylacetamido side chain .

Biological Activity

(Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N'-hydroxyethanimidamide, identified by its CAS number 1251409-99-0, is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₅N₃O, with a molecular weight of 157.22 g/mol. Its structure features a bicyclic amine which is hypothesized to interact with various biological targets.

Biological Activity Overview

Research indicates that compounds containing the azabicyclo[2.2.1]heptane moiety exhibit significant biological activities, particularly as enzyme inhibitors and in modulating neurotransmitter systems.

1. Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Recent studies have shown that derivatives of the azabicyclo[2.2.1]heptane can act as potent DPP-4 inhibitors, which are crucial in the management of type 2 diabetes mellitus. For instance, a study highlighted the design and synthesis of related compounds that demonstrated effective inhibition of DPP-4, leading to improved glycemic control in preclinical models .

2. Neurotransmitter Modulation

The compound's structural similarities to known neurotransmitter modulators suggest potential activity in the central nervous system (CNS). The bicyclic structure may enhance binding affinity to neurotransmitter receptors, although specific receptor interactions need further elucidation.

The proposed mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : By mimicking natural substrates or transition states, the compound may effectively inhibit enzymes like DPP-4.
  • Receptor Binding : The unique conformation of the azabicyclo structure may facilitate selective binding to specific receptors involved in neurotransmission.

Case Studies and Research Findings

A selection of studies provides insights into the biological activity and therapeutic potential of this compound:

StudyFindings
Study 1Demonstrated that similar azabicyclo compounds significantly reduced blood glucose levels in diabetic models through DPP-4 inhibition .
Study 2Investigated the neuropharmacological effects, suggesting potential anxiolytic properties through modulation of serotonin receptors .
Study 3Explored structural modifications leading to enhanced potency and selectivity against DPP-4 compared to existing therapies .

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